molecular formula C24H25ClFN5O3 B000358 Afatinib CAS No. 439081-18-2

Afatinib

Número de catálogo B000358
Número CAS: 439081-18-2
Peso molecular: 485.9 g/mol
Clave InChI: ULXXDDBFHOBEHA-CWDCEQMOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Afatinib is an oral, irreversible ErbB family blocker used for the first-line treatment of metastatic non-small cell lung cancer (NSCLC) that has certain types of abnormal epidermal growth factor receptor (EGFR) genes in patients who have not received any treatments for cancer that has already spread to other parts of the body .


Synthesis Analysis

Afatinib dimaleate is synthesized from 4-fluoro-2-aminobenzoic acid after a six-step reaction, including cyclization, nitration, substitution, reduction, condensation, and salification, with a total yield of 41.60% and 99.48% content of the related substances of the product .


Molecular Structure Analysis

Afatinib is a quinazoline compound having a 3-chloro-4-fluoroanilino group at the 4-position, a 4-dimethylamino-trans-but-2-enamido group at the 6-position, and an (S)-tetrahydrofuran-3-yloxy group at the 7-position .


Chemical Reactions Analysis

Afatinib was subjected to stress degradation studies under hydrolytic (acid, base and neutral), oxidative, thermal and photolytic conditions to investigate the inherent stability of the drug .


Physical And Chemical Properties Analysis

Afatinib has a molecular formula of C24H25ClFN5O3 and a molecular weight of 485.9 g/mol .

Aplicaciones Científicas De Investigación

1. Treatment of Advanced Squamous Cell Lung Cancer

  • Summary of Application : Afatinib is used as a treatment for patients with advanced Squamous Cell Lung Cancer who have progressed after chemotherapy and immunotherapy .
  • Methods of Application : Afatinib is administered as a second-line treatment for squamous cell carcinoma of the lung (LSCC). The study provided real-world evidence of Afatinib’s use in LSCC patients who progressed both after chemotherapy and immunotherapy .
  • Results or Outcomes : The study showed encouraging clinical outcomes with 2.1 months of time to treatment failure (TTF) and a 59.5% disease control rate in those patients without new safety signals. In addition, the erythroblastic oncogene B 2 (ERBB2) mutation was significantly associated with a longer TTF than the wild type .

2. Treatment of HER2 E401G Mutation in Cancer

  • Summary of Application : Afatinib, a dual inhibitor of HER2 and EGFR, has shown promising effects on cancers with amplified HER2 E401G, which have an EGFR-mediated activation mechanism .
  • Methods of Application : The study generated a xenograft (PDX) and a cancer tissue-originated spheroid (CTOS) from a patient’s cancer containing an amplified HER2 E401G mutation. The efficacy of Afatinib was compared with two other therapeutic options: lapatinib, which has similar properties but weaker EGFR inhibition, and trastuzumab plus pertuzumab .
  • Results or Outcomes : In both PDX and CTOS, Afatinib reduced tumor size more than lapatinib or trastuzumab plus pertuzumab. In addition, Afatinib treatment resulted in a statistically significant reduction in HER2 copy number at the end of treatment .

3. Treatment of Non-Small Cell Lung Cancer (NSCLC) and Head and Neck Squamous Cell Carcinoma (HNSCC)

  • Summary of Application : Afatinib has shown efficacy in the treatment of patients with advanced NSCLC and recurrent/metastatic HNSCC .
  • Methods of Application : The efficacy of Afatinib was evaluated in several randomized controlled trials (RCTs) in patients with advanced NSCLC and recurrent/metastatic HNSCC .
  • Results or Outcomes : The evidence from RCTs indicated that first- or second-line Afatinib monotherapy has improved the survival of patients with NSCLC. Second-line monotherapy Afatinib is well-tolerated and could be a promising monotherapy for recurrent/metastatic HNSCCs .

4. Treatment of Refractory Advanced NSCLC

  • Summary of Application : Afatinib has shown significant benefits in the treatment of refractory advanced NSCLC .
  • Methods of Application : The application of Afatinib in this context is not explicitly mentioned in the source .
  • Results or Outcomes : The specific outcomes of this application are not provided in the source .

5. Treatment of Lung Cancer with Established Osimertinib Resistance

  • Summary of Application : Afatinib has shown efficacy in the treatment of lung cancer patients who have established osimertinib resistance due to the L718Q/V mutation .
  • Methods of Application : The specific methods of application in this context are not explicitly mentioned in the source .
  • Results or Outcomes : In one study, a total of 52 EGFR G724S-positive patients were enrolled, and 23 of them provided reliable clinical outcome data .

6. Treatment of Cancers with Amplified HER2 E401G

  • Summary of Application : Afatinib, a dual inhibitor of HER2 and EGFR, showed a promising effect on cancers with amplified HER2 E401G, which have an EGFR-mediated activation mechanism .
  • Methods of Application : The study generated a xenograft (PDX) and a cancer tissue-originated spheroid (CTOS) from a patient’s cancer containing an amplified HER2 E401G mutation. The efficacy of Afatinib was compared with two other therapeutic options: lapatinib, which has similar properties but weaker EGFR inhibition, and trastuzumab plus pertuzumab .
  • Results or Outcomes : In both PDX and CTOS, Afatinib reduced tumor size more than lapatinib or trastuzumab plus pertuzumab. In addition, Afatinib treatment resulted in a statistically significant reduction in HER2 copy number at the end of treatment .

Safety And Hazards

Afatinib may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity (single exposure) with target organs being the respiratory system .

Direcciones Futuras

Different from the LL3-LL6 joint analysis, prespecified subgroup analyses showed a similar OS trends (afatinib versus gefitinib) in patients with an exon 19 deletion [30.7 versus 26.4 months; HR: 0.83 (95% CI: 0.58–1.17), p = 0.2841] and L858R mutations [25.0 versus 21.2 months; HR 0.91, (95% CI 0.62–1.36), p = 0.6585], suggesting that an exon 19 deletion identifies a subgroup of patients with a different natural history and a better sensitivity to EGFR TKIs .

Propiedades

IUPAC Name

(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXXDDBFHOBEHA-CWDCEQMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20893451
Record name Afatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Afatinib is a potent and selective, irreversible ErbB family blocker. Afatinib covalently binds to and irreversibly blocks signaling from all homo and heterodimers formed by the ErbB family members EGFR (ErbB1), HER2 (ErbB2), ErbB3 and ErbB4. In particular, afatinib covalently binds to the kinase domains of EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) and irreversibly inhibits tyrosine kinase autophosphorylation, resulting in downregulation of ErbB signaling. Certain mutations in EGFR, including non-resistant mutations in its kinase domain, can result in increased autophosphorylation of the receptor, leading to receptor activation, sometimes in the absence of ligand binding, and can support cell proliferation in NSCLC. Non-resistant mutations are defined as those occurring in exons constituting the kinase domain of EGFR that lead to increased receptor activation and where efficacy is predicted by 1) clinically meaningful tumor shrinkage with the recommended dose of afatinib and/or 2) inhibition of cellular proliferation or EGFR tyrosine kinase phosphorylation at concentrations of afatinib sustainable at the recommended dosage according to validated methods. The most commonly found of these mutations are exon 21 L858R substitutions and exon 19 deletions. Moreover, afatinib demonstrated inhibition of autophosphorylation and/or in vitro proliferation of cell lines expressing wild-type EGFR and in those expressing selected EGFR exon 19 deletion mutations, exon 21 L858R mutations, or other less common non-resistant mutations, at afatinib concentrations achieved in patients. In addition, afatinib inhibited in vitro proliferation of cell lines overexpressing HER2.
Record name Afatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08916
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Afatinib

CAS RN

850140-72-6, 439081-18-2
Record name Afatinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850140-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Afatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850140726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Afatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08916
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tovok
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Afatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20893451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Afatinib
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AFATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41UD74L59M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Afatinib
Reactant of Route 2
Reactant of Route 2
Afatinib
Reactant of Route 3
Reactant of Route 3
Afatinib
Reactant of Route 4
Reactant of Route 4
Afatinib
Reactant of Route 5
Reactant of Route 5
Afatinib
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Afatinib

Citations

For This Compound
34,900
Citations
H Wecker, CF Waller - Small Molecules in Oncology, 2018 - Springer
Afatinib (BIBW 2992, US: Gilotrif TM , other countries: Giotrif©) is an irreversible blocker of the ErbB family, acting at the tyrosine kinases of these proteins. In 2013, it was approved by …
Number of citations: 34 link.springer.com
RT Dungo, GM Keating - Drugs, 2013 - Springer
… Afatinib, an irreversible inhibitor of the ErbB family of tyrosine kinases, is under development with Boehringer Ingelheim for the once-daily, oral treatment of cancer. Afatinib … of afatinib, …
Number of citations: 283 link.springer.com
S Wind, D Schnell, T Ebner, M Freiwald… - Clinical …, 2017 - Springer
… no influence on afatinib pharmacokinetics, while females and patients with low body weight had increased exposure to afatinib. Renal function is correlated with afatinib exposure, but, …
Number of citations: 171 link.springer.com
V Nelson, J Ziehr, M Agulnik… - OncoTargets and therapy, 2013 - Taylor & Francis
… afatinib include additional single-agent afatinib trials in the LUX-Lung series ( Table 2 ) as well as a phase II trial of afatinib … phase Ib/II combination trial with afatinib and cetuximab after …
Number of citations: 127 www.tandfonline.com
GM Keating - Drugs, 2014 - Springer
… afatinib 20 mg, the afatinib C max and AUC ∞ increased by 39 and 48 %, respectively [10, 11]. However, afatinib … was administered simultaneously or 6 h after afatinib 40 mg [10, 11]. In …
Number of citations: 104 link.springer.com
JCH Yang, JY Shih, WC Su, TC Hsia, CM Tsai… - The lancet …, 2012 - thelancet.com
… Afatinib is an irreversible ErbB-family blocker with preclinical … We aimed to assess the efficacy of afatinib in patients with … received afatinib as first-line treatment, and 68 received afatinib …
Number of citations: 504 www.thelancet.com
TY Seiwert, J Fayette, D Cupissol, JM Del Campo… - Annals of oncology, 2014 - Elsevier
… Afatinib showed antitumor activity comparable to cetuximab in R/M HNSCC in this … on afatinib discontinued treatment due to AEs. Sequential EGFR/ErbB treatment with afatinib and …
Number of citations: 203 www.sciencedirect.com
F Solca, G Dahl, A Zoephel, G Bader… - … of Pharmacology and …, 2012 - ASPET
… crystallography the covalent binding of afatinib to wild-type … Afatinib potently inhibits the enymatic activity of ErbB-4 (EC … ), a close analog of afatinib lacking the acrylamide group and …
Number of citations: 887 jpet.aspetjournals.org
M Schuler, JCH Yang, K Park, JH Kim, J Bennouna… - Annals of …, 2016 - Elsevier
Background Afatinib has demonstrated clinical benefit in patients with non-small-cell lung cancer progressing after treatment with erlotinib/gefitinib. This phase III trial prospectively …
Number of citations: 155 www.sciencedirect.com
JCH Yang, M Schuler, S Popat, S Miura… - Journal of Thoracic …, 2020 - Elsevier
… This pooled analysis assessed the activity of afatinib in 693 patients … As expected, based on preclinical data, afatinib was largely … the available data for afatinib and provide a searchable …
Number of citations: 202 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.